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Compound of Interest

Compound Name: rac-Vofopitant-d3

Cat. No.: B12394611

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological
properties of rac-Vofopitant-d3, a deuterated isotopologue of Vofopitant. This document is
intended for researchers, scientists, and professionals in the field of drug development who are
interested in the technical details of this compound.

Chemical Properties

rac-Vofopitant-d3 is the deuterated form of Vofopitant, a potent and selective non-peptide
antagonist of the tachykinin neurokinin-1 (NK1) receptor. The deuteration is on the methoxy
group. While specific experimental data for the deuterated compound is limited, its chemical
properties are expected to be very similar to its non-deuterated counterpart, Vofopitant (also
known as GR205171).
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Property Value Source

Compound Name rac-Vofopitant-d3 MedChemExpress|[1]
Synonyms rac-GR 205171-d3 MedChemExpress|[1]
Molecular Formula C21H20D3F3N6O MedChemExpress|[1]
Molecular Weight 435.46 g/mol MedChemExpress|[1]

(2S,3S)-N-[(2-(methoxy-d3)-5-
[5-(trifluoromethyl)tetrazol-1-

IUPAC Name (Inferred)
yllphenyl)methyl]-2-

phenylpiperidin-3-amine

CAS Number 168266-90-8 (unlabeled) Wikipedia[2]
Appearance White to off-white solid (Inferred)
Solubility Soluble in DMSO (Inferred)

Mechanism of Action and Signaling Pathway

rac-Vofopitant-d3, like its non-deuterated form, functions as a competitive antagonist at the
neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) whose
primary endogenous ligand is Substance P (SP). The binding of SP to the NK1 receptor
initiates a cascade of intracellular signaling events. By blocking this interaction, Vofopitant
inhibits the downstream effects of SP.

The primary signaling pathway activated by the NK1 receptor involves the Gaq and Gas G-
proteins.[3][4] Activation of Gaq leads to the stimulation of phospholipase C (PLC), which in
turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (1P3)
and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG
activates protein kinase C (PKC).[3][4] This can lead to the activation of downstream pathways
such as the mitogen-activated protein kinase (MAPK) cascade.[3][5] Activation of Gas
stimulates adenylyl cyclase, leading to an increase in cyclic AMP (CAMP) levels.[4]

Below is a diagram illustrating the NK1 receptor signaling pathway and the inhibitory action of
Vofopitant.
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NK1 Receptor Signaling and Vofopitant's Point of Inhibition.

Experimental Protocols

rac-Vofopitant-d3 is a valuable tool in preclinical research, particularly in studies involving the
NK1 receptor. The following are detailed methodologies for key experiments where Vofopitant

and its analogs are commonly used.

NK1 Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to the NK1 receptor.

Workflow Diagram:
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NK1 Receptor Binding Assay Workflow
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Workflow for an NK1 Receptor Binding Assay.

Methodology:

o Membrane Preparation: Cell membranes from a cell line stably expressing the human NK1
receptor (e.g., CHO-K1 cells) are prepared.[6]
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 Incubation: The membranes are incubated in a buffer solution (e.g., 50 mM Tris, pH 7.4,
containing protease inhibitors) with a constant concentration of a radiolabeled NK1 receptor
ligand (e.g., [3H]-Substance P) and varying concentrations of the test compound (rac-
Vofopitant-d3).[6]

« Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the
membrane-bound radioligand from the free radioligand.[6] The filters are then washed with
cold buffer to remove any non-specifically bound radioactivity.

e Quantification: The radioactivity retained on the filters is measured using a liquid scintillation
counter.

o Data Analysis: The data is analyzed to determine the concentration of rac-Vofopitant-d3
that inhibits 50% of the specific binding of the radioligand (ICso). The binding affinity (Ki) can
then be calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters in the brain of a
freely moving animal, and to assess the effect of a drug on these levels.

Workflow Diagram:
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In Vivo Microdialysis Workflow
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Workflow for an In Vivo Microdialysis Experiment.

Methodology:

e Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain
region of an anesthetized rodent.[7][8] The animal is allowed to recover from surgery.
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o Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal
fluid (aCSF) at a low, constant flow rate.[9]

o Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20
minutes) to establish a baseline level of the neurotransmitter of interest.[9]

» Drug Administration:rac-Vofopitant-d3 is administered to the animal.

e Post-Drug Sample Collection: Dialysate collection continues to monitor the drug-induced
changes in neurotransmitter levels.

o Analysis: The concentration of the neurotransmitter in the dialysate samples is quantified
using a sensitive analytical technique such as high-performance liquid chromatography
(HPLC) with electrochemical detection.[7]

Forced Swim Test

The forced swim test is a behavioral test in rodents used to screen for antidepressant-like

activity.

Workflow Diagram:
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Forced Swim Test Workflow
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Workflow for the Forced Swim Test.

Methodology:

e Apparatus: A transparent cylindrical container (e.g., 40 cm high, 18 cm in diameter) is filled
with water (23-25°C) to a depth of 15 cm.[10][11]
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e Pre-test Session (Day 1): Each animal is individually placed in the cylinder for a 15-minute
session.[10] This is done to induce a state of behavioral despair.

» Drug Administration: Prior to the test session on Day 2, animals are administered either rac-
Vofopitant-d3 or a vehicle control.[12]

o Test Session (Day 2): The animals are placed back into the water for a 5-minute test session.
[10][12]

» Behavioral Scoring: The duration of immobility (the time the animal spends floating with only
the movements necessary to keep its head above water) is recorded. A decrease in
immobility time is indicative of an antidepressant-like effect.[10][12]

Conclusion

rac-Vofopitant-d3 is a deuterated analog of Vofopitant, a potent NK1 receptor antagonist. Its
chemical properties are nearly identical to its non-deuterated counterpart. It acts by blocking
the binding of Substance P to the NK1 receptor, thereby inhibiting its downstream signaling
pathways. The experimental protocols described herein provide a framework for investigating
the pharmacological effects of rac-Vofopitant-d3 and similar compounds targeting the NK1
receptor. This guide serves as a valuable resource for scientists and researchers in the field of
pharmacology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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